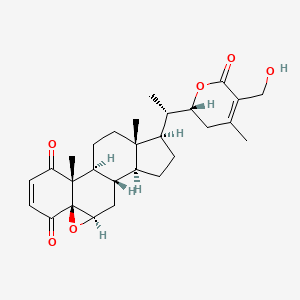

4-Dehydrowithaferin A

Vue d'ensemble

Description

L’acide (phosphonométhyl)pipérazine-2-carboxylique, également connu sous le nom de ®-4-(phosphonométhyl)pipérazine-2-carboxylic acid, est un antagoniste compétitif du récepteur N-méthyl-D-aspartate (NMDA). Les récepteurs NMDA sont un sous-type de récepteurs du glutamate dans le cerveau qui jouent un rôle crucial dans la plasticité synaptique, la fonction de la mémoire et le développement neurologique. En inhibant ces récepteurs, l’acide (phosphonométhyl)pipérazine-2-carboxylique peut moduler la neurotransmission excitatrice, ce qui en fait un outil précieux dans la recherche neurologique et les applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide (phosphonométhyl)pipérazine-2-carboxylique implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par la préparation d’un dérivé de pipérazine.

Phosphonométhylation : Le dérivé de pipérazine subit une réaction de phosphonométhylation, au cours de laquelle un groupe phosphonométhyle est introduit.

Carboxylation : Le produit intermédiaire est ensuite carboxylé pour introduire le groupe acide carboxylique.

Méthodes de production industrielle : La production industrielle de l’acide (phosphonométhyl)pipérazine-2-carboxylique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

Synthèse en masse : De grandes quantités de matières de départ sont mises en réaction dans des conditions contrôlées pour garantir un rendement et une pureté élevés.

Purification : Le produit brut est purifié à l’aide de techniques telles que la cristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée

Analyse Des Réactions Chimiques

Types de réactions : L’acide (phosphonométhyl)pipérazine-2-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : L’acide (phosphonométhyl)pipérazine-2-carboxylique peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’acide (phosphonométhyl)pipérazine-2-carboxylique en formes réduites ayant des propriétés différentes.

Substitution : L’acide (phosphonométhyl)pipérazine-2-carboxylique peut participer à des réactions de substitution au cours desquelles des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

Réactifs de substitution : Les agents halogénants et les nucléophiles sont utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés d’acide phosphonique, tandis que la réduction peut produire divers dérivés de pipérazine .

4. Applications de la recherche scientifique

L’acide (phosphonométhyl)pipérazine-2-carboxylique a un large éventail d’applications de recherche scientifique, notamment :

Recherche neurologique : L’acide (phosphonométhyl)pipérazine-2-carboxylique est utilisé pour étudier le rôle des récepteurs NMDA dans les troubles neurologiques tels que la maladie d’Alzheimer, la maladie de Parkinson et l’épilepsie.

Études pharmacologiques : Il sert d’outil pour étudier les effets pharmacologiques de l’antagonisme des récepteurs NMDA.

Développement de médicaments : L’acide (phosphonométhyl)pipérazine-2-carboxylique est étudié comme agent thérapeutique potentiel pour les affections impliquant l’excitotoxicité et la neurodégénérescence.

Recherche biologique : Les chercheurs utilisent l’acide (phosphonométhyl)pipérazine-2-carboxylique pour comprendre les mécanismes de la plasticité synaptique et de la formation de la mémoire

Applications De Recherche Scientifique

Anticancer Properties

4-DWA exhibits significant anticancer effects, making it a promising candidate for cancer therapy. Various studies have highlighted its mechanisms of action:

- Cell Cycle Arrest and Apoptosis : 4-DWA has been shown to induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. In ovarian cancer cell lines, it downregulates survival pathways mediated by Notch-3/Akt/Bcl-2 signaling .

- Synergistic Effects with Chemotherapy : When combined with conventional chemotherapeutic agents like doxorubicin and cisplatin, 4-DWA enhances the generation of reactive oxygen species (ROS), promoting cancer cell death .

- Inhibition of Tumor Growth : Animal studies indicate that 4-DWA significantly reduces tumor size and progression in models of colorectal cancer, with a reported 59% reduction in tumor initiation when administered at specific doses .

Antiviral Activity

Recent research has identified 4-DWA's potential as an antiviral agent, particularly against herpes simplex viruses (HSV-1 and HSV-2):

- Mechanism of Action : Studies suggest that 4-DWA inhibits viral DNA polymerase, which is crucial for viral replication. Molecular docking studies have demonstrated its binding affinity to key residues involved in polymerase function .

- Clinical Implications : The antiviral properties of 4-DWA could lead to the development of novel treatments for HSV infections, providing an alternative to existing nucleoside analogues that often exhibit non-specificity .

Neuroprotective Effects

The neuroprotective potential of 4-DWA is another area of research focus:

- Protection Against Neurodegeneration : Research indicates that 4-DWA may inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer’s disease. This inhibition can enhance cholinergic signaling and improve cognitive function .

- Oxidative Stress Reduction : By promoting ROS production selectively in cancer cells while protecting normal cells, 4-DWA demonstrates a dual role in mitigating oxidative stress-related damage in neurodegenerative diseases .

Data Table: Summary of Applications

Case Study 1: Ovarian Cancer Treatment

A study involving human ovarian cancer cell lines demonstrated that treatment with 4-DWA resulted in significant apoptosis through the modulation of key signaling pathways. The combination with doxorubicin led to enhanced efficacy compared to monotherapy.

Case Study 2: Antiviral Efficacy

In vitro studies showed that 4-DWA effectively inhibited HSV replication by interfering with viral polymerase activity. This suggests its potential as a therapeutic agent for viral infections resistant to current treatments.

Mécanisme D'action

L’acide (phosphonométhyl)pipérazine-2-carboxylique exerce ses effets en inhibant de manière compétitive le récepteur NMDA. Le récepteur NMDA est un récepteur ionotrope du glutamate qui permet le passage d’ions calcium, sodium et potassium à travers la membrane cellulaire. En se liant au site actif du récepteur, l’acide (phosphonométhyl)pipérazine-2-carboxylique empêche la liaison du glutamate et de la glycine, inhibant ainsi l’activité du récepteur. Cette inhibition réduit la neurotransmission excitatrice et peut protéger les neurones des dommages excitotoxiques .

Composés similaires :

Kétamine : Un antagoniste bien connu des récepteurs NMDA utilisé comme anesthésique et pour ses effets antidépresseurs.

Mémanine : Un autre antagoniste des récepteurs NMDA utilisé dans le traitement de la maladie d’Alzheimer.

Dextrométhorphane : Couramment utilisé comme antitussif, il présente également des propriétés d’antagoniste des récepteurs NMDA.

Comparaison :

Acide (phosphonométhyl)pipérazine-2-carboxylique vs. kétamine : Bien que tous deux soient des antagonistes du NMDA, l’acide (phosphonométhyl)pipérazine-2-carboxylique est plus sélectif et ne produit pas les effets d’anesthésie dissociative observés avec la kétamine.

Acide (phosphonométhyl)pipérazine-2-carboxylique vs. mémanine : L’acide (phosphonométhyl)pipérazine-2-carboxylique a un profil de liaison différent et peut offrir des avantages en termes de sélectivité et de réduction des effets secondaires.

Acide (phosphonométhyl)pipérazine-2-carboxylique vs. dextrométhorphane : L’acide (phosphonométhyl)pipérazine-2-carboxylique est plus puissant et plus sélectif, ce qui en fait un meilleur outil pour les applications de recherche

L’acide (phosphonométhyl)pipérazine-2-carboxylique se distingue par sa forte sélectivité pour les récepteurs NMDA et ses applications thérapeutiques potentielles dans la neuroprotection et le traitement des troubles neurologiques.

Comparaison Avec Des Composés Similaires

Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.

Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonist properties.

Comparison:

PMPA vs. Ketamine: While both are NMDA antagonists, PMPA is more selective and does not produce the dissociative anesthesia effects seen with ketamine.

PMPA vs. Memantine: PMPA has a different binding profile and may offer advantages in terms of selectivity and reduced side effects.

PMPA vs. Dextromethorphan: PMPA is more potent and selective, making it a better tool for research applications

PMPA stands out due to its high selectivity for NMDA receptors and its potential therapeutic applications in neuroprotection and the treatment of neurological disorders.

Activité Biologique

4-Dehydrowithaferin A (4-DWA) is a derivative of Withaferin A, a well-known withanolide extracted from Withania somnifera (commonly known as Ashwagandha). This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, anti-inflammatory responses, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of 4-DWA, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

4-DWA exhibits significant anticancer properties across various cancer cell lines. Research indicates that it surpasses the original Withaferin A in efficacy against leukemic cells, demonstrating its potential as an effective anti-leukemic agent .

Mechanisms of Action:

- Cell Cycle Arrest: 4-DWA induces cell cycle arrest in multiple cancer types by modulating key regulatory proteins. For instance, it affects cyclins and cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest in breast cancer cells .

- Apoptosis Induction: The compound promotes apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Reactive Oxygen Species (ROS) Generation: 4-DWA has been shown to generate ROS, which plays a crucial role in triggering apoptosis in cancer cells .

Anti-inflammatory Effects

4-DWA exhibits potent anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-DWA against Herpes Simplex Virus (HSV). It has been shown to inhibit viral DNA polymerase, suggesting a mechanism that could lead to the development of new antiviral therapies .

Data Summary

Case Studies

- Leukemic Cell Lines: In a comparative study, 4-DWA was found to be more effective than Withaferin A in reducing cell viability in leukemic cell lines. The study demonstrated significant reductions in cell proliferation rates and enhanced apoptosis markers following treatment with 4-DWA .

- Breast Cancer Models: In vitro experiments using MCF-7 breast cancer cells showed that 4-DWA treatment led to increased ROS production and subsequent activation of apoptotic pathways. The study reported a marked decrease in cell viability correlating with increased concentrations of 4-DWA .

- Antiviral Studies: A study investigating the effects of 4-DWA on HSV revealed that it binds effectively to viral DNA polymerase, inhibiting its activity and thus preventing viral replication. This positions 4-DWA as a potential candidate for further development as an antiviral agent .

Propriétés

IUPAC Name |

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPALHIQWWGRFB-TTWUVOALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988157 | |

| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-30-2 | |

| Record name | Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, δ-lactone, (5β,6β,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dehydrowithaferin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.